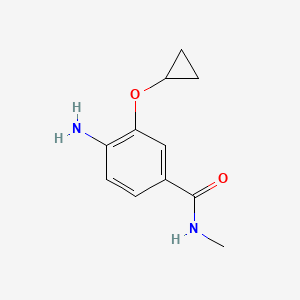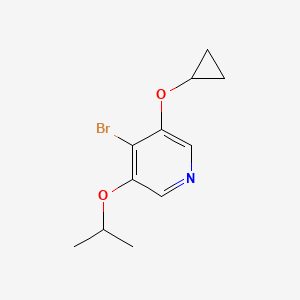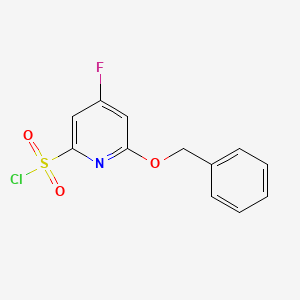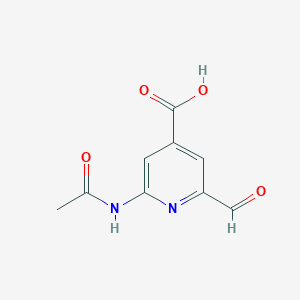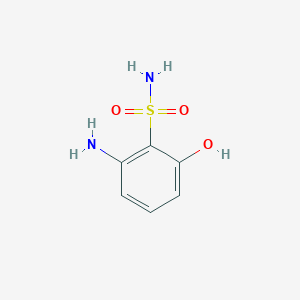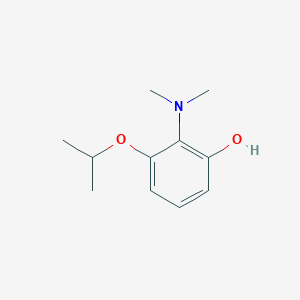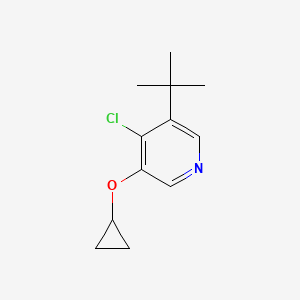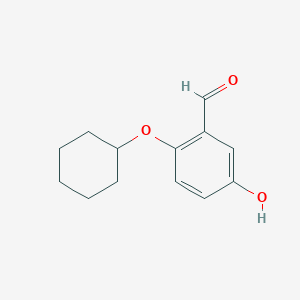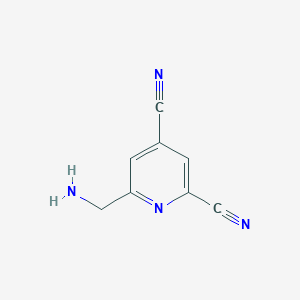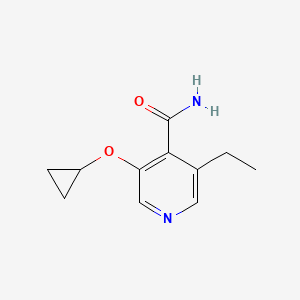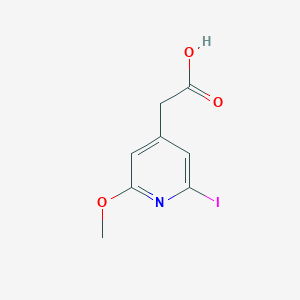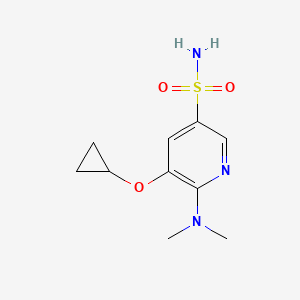
5-Cyclopropoxy-6-(dimethylamino)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-6-(dimethylamino)pyridine-3-sulfonamide is a chemical compound with the molecular formula C10H15N3O3S and a molecular weight of 257.31 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a pyridine ring substituted with a sulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 5-Cyclopropoxy-6-(dimethylamino)pyridine-3-sulfonamide involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of the sulfonamide group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
5-Cyclopropoxy-6-(dimethylamino)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-6-(dimethylamino)pyridine-3-sulfonamide is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-6-(dimethylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
5-Cyclopropoxy-6-(dimethylamino)pyridine-3-sulfonamide can be compared with other similar compounds, such as:
- 5-Cyclopropoxy-6-(methylamino)pyridine-3-sulfonamide
- 5-Cyclopropoxy-6-(ethylamino)pyridine-3-sulfonamide
- 5-Cyclopropoxy-6-(propylamino)pyridine-3-sulfonamide These compounds share similar structural features but differ in the nature of the substituents on the pyridine ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H15N3O3S |
|---|---|
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-6-(dimethylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C10H15N3O3S/c1-13(2)10-9(16-7-3-4-7)5-8(6-12-10)17(11,14)15/h5-7H,3-4H2,1-2H3,(H2,11,14,15) |
Clave InChI |
UCHULPYIGGHWJC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(C=N1)S(=O)(=O)N)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


